4-Chlorohexa-2,4-dienoic acid
Description
Contextualization of Halogenated Alkenoic Acids in Organic Synthesis and Environmental Chemistry
Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are ubiquitous in modern chemistry. nih.gov In organic synthesis, the introduction of a halogen atom can significantly alter the electronic properties and reactivity of a molecule, making halogenated compounds valuable intermediates for creating more complex structures, including pharmaceuticals and agrochemicals. rsc.org Halogenated building blocks are particularly important in cross-coupling reactions, a cornerstone of modern synthetic chemistry. rsc.org
From an environmental standpoint, halogenated organic compounds are a diverse group with varying impacts. nih.gov Some, due to their persistence and potential for bioaccumulation, are considered environmental pollutants. nih.govwiley.com The study of their environmental fate, including biodegradation pathways, is a critical area of research. wiley.com Microbial degradation is a primary process that determines the environmental persistence of many halogenated compounds. libretexts.org
Structural Isomerism and Stereochemical Considerations in 4-Chlorohexa-2,4-dienoic Acid Research
The structure of this compound allows for several isomeric forms, which significantly influence its chemical and physical properties.
Geometric Isomers (E/Z Configurations) and Their Relevance to Reactivity
| Isomer Name | CAS Number | Key Structural Feature |
| (2E,4E)-Hexa-2,4-dienoic acid | Not specified | Both double bonds in trans configuration |
| (2E,4Z)-Hexa-2,4-dienoic acid | 30361-30-9 | Double bond at C2 is trans, at C4 is cis nih.gov |
| (2Z,4E)-Hexa-2,4-dienoic acid | 5309-57-9 | Double bond at C2 is cis, at C4 is trans chemicalbook.com |
| (2Z,4Z)-Hexa-2,4-dienoic acid | Not specified | Both double bonds in cis configuration |
This table presents the four geometric isomers of hexa-2,4-dienoic acid, the parent compound of this compound.
Chirality and Stereoselective Synthesis Approaches for Analogous Structures
The presence of a chlorine atom at the C4 position of this compound introduces a stereocenter, meaning the molecule can exist as a pair of enantiomers (non-superimposable mirror images). The synthesis of a single enantiomer, a process known as asymmetric or stereoselective synthesis, is of paramount importance in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.
Several strategies are employed for the stereoselective synthesis of chiral molecules:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars.
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. Once the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: A small amount of a chiral catalyst is used to produce a large amount of a single enantiomer. This is a highly efficient and widely used method. Recent advances have seen the development of catalytic, enantioselective chlorolactonization of alkenoic acids, a reaction type relevant to the synthesis of chiral chlorinated compounds. acs.org
For halogenated dienes, stereoselective synthesis can be challenging. However, methods for the stereocontrolled introduction of carbon-halogen bonds are a vibrant area of research. nih.gov This includes the development of enantioselective halofunctionalization of alkenes. connectjournals.com
Historical Perspectives and Emerging Research Trends in Halogenated Dienoic Acid Chemistry
The history of halogenated organic compounds dates back to the early 19th century. wikipedia.org Their utility as solvents, anesthetics, and building blocks for polymers led to a rapid expansion in their production and study. wikipedia.org The development of halogenated compounds as medicinal agents has been a particularly active area of research. researchgate.net
Emerging research in the field of halogenated compounds is increasingly focused on developing more selective and environmentally benign synthetic methods. The use of continuous flow and microreactor technology for halogenation reactions is one such advancement, allowing for safer and more controlled processes. rsc.org Furthermore, there is a growing interest in catalytic methods, including photoredox catalysis, for the synthesis of halogenated molecules.
In the context of halogenated dienoic acids specifically, research is driven by the quest for novel bioactive molecules and advanced materials. The intricate stereochemistry of these compounds presents both a challenge and an opportunity for synthetic chemists. Future research will likely focus on:
The development of highly stereoselective synthetic routes to access all possible isomers of compounds like this compound.
A deeper investigation into the specific reactivity and potential applications of each isomer.
Understanding the environmental behavior and biodegradation pathways of these compounds to ensure their sustainable use.
Structure
3D Structure
Properties
CAS No. |
97552-61-9 |
|---|---|
Molecular Formula |
C6H7ClO2 |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
(2E,4Z)-4-chlorohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7ClO2/c1-2-5(7)3-4-6(8)9/h2-4H,1H3,(H,8,9)/b4-3+,5-2- |
InChI Key |
FBHZRIIRIRXHEM-QSDRKMMISA-N |
Isomeric SMILES |
C/C=C(/C=C/C(=O)O)\Cl |
Canonical SMILES |
CC=C(C=CC(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways for 4 Chlorohexa 2,4 Dienoic Acid
De Novo Chemical Synthesis Strategies
De novo synthesis provides a powerful approach to construct complex molecules from simpler, readily available starting materials. For 4-Chlorohexa-2,4-dienoic acid, several strategies can be envisioned, leveraging fundamental organic reactions to build the carbon skeleton and introduce the necessary functional groups.
Halogenation Reactions of Precursor Dienoic Acids
One of the most direct methods for the synthesis of this compound involves the halogenation of a suitable precursor dienoic acid, such as (2E,4E)-hexa-2,4-dienoic acid (sorbic acid). bldpharm.com Halogenation reactions can proceed through different mechanisms, including free radical, addition, and electrophilic substitution pathways, depending on the substrate and reaction conditions. mt.com
For unsaturated compounds like dienoic acids, electrophilic addition of halogens or hydrogen halides is a common approach. The reaction of an alkene with a halogenating agent typically proceeds through a halonium ion intermediate, leading to the formation of a di-halogenated or halo-functionalized product. nih.gov The regioselectivity of this addition is governed by Markovnikov's rule, which states that the halogen will add to the more substituted carbon atom of the double bond. However, in conjugated systems like dienes, the situation can be more complex, with the potential for 1,2- and 1,4-addition products.
Controlling the reaction conditions, such as temperature, solvent, and the choice of halogenating agent, is crucial to achieve the desired 4-chloro substitution pattern and to minimize side reactions. Lewis acid catalysts are often employed in halogenation reactions to increase the electrophilicity of the halogenating agent. saskoer.ca
Table 1: Common Reagents for Halogenation
| Halogenating Agent | Catalyst (if required) |
| Chlorine (Cl₂) | Lewis acids (e.g., FeCl₃, AlCl₃) |
| N-Chlorosuccinimide (NCS) | Radical initiator or acid catalyst |
| Hydrogen Chloride (HCl) | - |
Alder-Ene Reactions and Related Pericyclic Approaches
Pericyclic reactions, such as the Diels-Alder and Alder-Ene reactions, are powerful tools for the stereoselective formation of cyclic and acyclic compounds. thieme-connect.dewikipedia.org The Alder-Ene reaction involves the reaction of a compound with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). organic-chemistry.org This reaction proceeds through a six-membered cyclic transition state and results in the formation of a new sigma bond and a pi bond, with the migration of the allylic hydrogen. thieme-connect.de
While not a direct method for the synthesis of this compound, the Alder-Ene reaction could be employed to construct a precursor molecule with the correct carbon skeleton and stereochemistry, which could then be further functionalized. For instance, an ene reaction involving a chlorinated enophile could introduce the required chlorine atom at the desired position. The stereochemical outcome of the Alder-Ene reaction is predictable based on the Woodward-Hoffmann rules. youtube.com Lewis acids can be used to catalyze Alder-Ene reactions, often leading to higher yields and improved stereoselectivity. organic-chemistry.orgrsc.org
Condensation Reactions and Chain Elongation Techniques
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, are fundamental in organic synthesis for building carbon-carbon bonds. Reactions like the aldol (B89426) condensation or the Knoevenagel condensation could be adapted to synthesize precursors to this compound. researchgate.netresearcher.life
For example, a condensation reaction between a chlorinated aldehyde or ketone and a suitable dicarbonyl compound or its equivalent could be used to construct the six-carbon chain with the chlorine atom at the 4-position. Subsequent transformations, such as dehydration and functional group manipulations, would then be required to generate the final dienoic acid product.
Chain elongation techniques, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, are also valuable for the stereoselective synthesis of alkenes. These reactions could be used to extend a shorter carbon chain containing the chloro-substituent to form the desired hexa-2,4-dienoic acid skeleton. The stereochemistry of the resulting double bonds can often be controlled by the choice of reagents and reaction conditions.
Stereoselective Route Design in Halogenated Dienoic Acid Synthesis
The presence of double bonds in this compound gives rise to the possibility of stereoisomers (E/Z isomers). The stereoselective synthesis of a particular isomer is a key challenge and a critical aspect of modern organic synthesis. nih.govmdpi.comresearchgate.net The stereochemical outcome of a reaction can be influenced by various factors, including the stereochemistry of the starting materials, the reagents used, and the reaction conditions.
Strategies for stereocontrol in the synthesis of halogenated dienoic acids include:
Substrate Control: Utilizing a chiral starting material to direct the stereochemistry of subsequent reactions.
Reagent Control: Employing chiral reagents or catalysts to favor the formation of one stereoisomer over another. nih.gov
Kinetic vs. Thermodynamic Control: Manipulating reaction conditions to favor either the kinetically or thermodynamically preferred product.
For example, in halogenation reactions, the use of bulky halogenating agents can lead to preferential attack from the less hindered face of a molecule, resulting in a specific stereoisomer. Similarly, in condensation and chain elongation reactions, the choice of base and solvent can significantly influence the E/Z selectivity of the newly formed double bonds.
Biocatalytic and Chemoenzymatic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity (chemo-, regio-, and stereoselectivity), and a reduced environmental impact. researchgate.netrsc.orgcaltech.edu Chemoenzymatic synthesis combines the strengths of both biocatalysis and chemical synthesis to create efficient and sustainable synthetic routes. nih.gov
Enzymatic Functionalization of Alkenoic Acid Scaffolds
Enzymes, particularly halogenases, have the ability to introduce halogen atoms into organic molecules with high precision. nih.govnih.gov These enzymes can be used to functionalize alkenoic acid scaffolds to produce halogenated dienoic acids. Halogenases are a diverse group of enzymes that utilize different mechanisms to perform halogenation. nih.gov
For instance, flavin-dependent halogenases utilize a flavin cofactor to activate a halide ion, which then acts as an electrophile to halogenate the substrate. Non-heme iron halogenases, on the other hand, employ an iron-centered active site to catalyze halogenation. The substrate specificity of these enzymes can be engineered through directed evolution to accept non-natural substrates and to control the site of halogenation.
In a chemoenzymatic approach, an enzyme could be used to selectively chlorinate a hexa-2,4-dienoic acid precursor. This biocatalytic step could be followed by chemical transformations to modify other parts of the molecule or to isolate the final product. nih.gov The combination of enzymatic and chemical steps can lead to more efficient and sustainable synthetic routes compared to purely chemical methods. researchgate.net
Table 2: Key Enzymes in Biocatalytic Halogenation
| Enzyme Class | Cofactor/Metal | Typical Substrates |
| Flavin-dependent halogenases | FAD | Aromatic compounds, electron-rich substrates |
| Non-heme iron halogenases | Fe(II), α-ketoglutarate | Aliphatic C-H bonds |
| Vanadium haloperoxidases | Vanadate | Wide range of organic substrates |
Microbial Conversion and Biosynthetic Pathways for Related Compounds
While a direct microbial synthesis pathway for this compound has not been extensively documented, the microbial degradation of certain chlorinated aromatic compounds provides a compelling precedent for the formation of structurally related chlorinated dienoic acids. This suggests the potential for harnessing microbial enzymes or engineering metabolic pathways for its production.
One of the most relevant examples is the aerobic biodegradation of polychlorinated biphenyls (PCBs). Certain bacteria, such as species of Pseudomonas, Burkholderia, and Rhodococcus, can degrade PCBs through a series of enzymatic reactions. A key step in this pathway involves the meta-cleavage of a dihydroxylated aromatic ring, which leads to the formation of a chlorinated 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid derivative. This metabolic intermediate demonstrates that microorganisms possess the enzymatic machinery to create and handle chlorinated hexadienoic acid structures.
The general pathway for the degradation of biphenyl (B1667301) and its chlorinated derivatives is initiated by a dioxygenase, which introduces two hydroxyl groups onto the aromatic ring. This is followed by the action of a dehydrogenase to form a catechol derivative. A subsequent ring-cleavage dioxygenase then opens the aromatic ring to produce a muconic semialdehyde, which is then oxidized to the corresponding acid. In the case of chlorinated biphenyls, this process can yield chlorinated derivatives of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid.
Although this pathway does not directly yield this compound, it highlights the existence of enzymes that can tolerate and act upon chlorinated substrates to produce dienoic acid structures. Future research could focus on identifying and characterizing the specific enzymes from these pathways, such as dioxygenases and hydrolases, and exploring their substrate specificity for the potential conversion of simpler, non-aromatic chlorinated precursors into the target molecule. Furthermore, genetic engineering of these microbial pathways could potentially be employed to redirect metabolic fluxes towards the synthesis of this compound from renewable feedstocks.
Table 1: Key Enzymes in the Microbial Degradation of Aromatic Compounds Relevant to Dienoic Acid Synthesis
| Enzyme Class | Function | Relevance to this compound Synthesis |
| Dioxygenases | Incorporation of two oxygen atoms into an aromatic ring | Potential for initiating the breakdown of chlorinated aromatic precursors. |
| Dehydrogenases | Oxidation of diols to catechols | A key step in the pathway leading to ring cleavage. |
| Ring-Cleavage Dioxygenases | Opening of the aromatic ring to form a linear dienoic acid derivative | Directly responsible for the formation of the hexadienoic acid backbone. |
| Hydrolases | Cleavage of carbon-carbon bonds in the linear intermediate | Could be engineered to act on different substrates to produce the final product. |
Methodological Advancements in Reaction Optimization and Scale-Up for Dienoic Acid Synthesis
The successful synthesis of this compound, particularly on a larger scale, necessitates careful optimization of reaction parameters and consideration of scale-up challenges. Methodological advancements in chemical engineering and process chemistry offer valuable strategies for improving the efficiency, safety, and scalability of dienoic acid synthesis.
Reaction Optimization:
The optimization of synthetic routes to dienoic acids, including chlorinated derivatives, often focuses on several key parameters:
Catalyst Selection and Loading: For chemical syntheses, the choice of catalyst is critical. In reactions like electrophilic halogenation, Lewis acid catalysts may be required to enhance the electrophilicity of the chlorinating agent. nih.gov The catalyst loading must be optimized to maximize the reaction rate while minimizing cost and potential side reactions.
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. For instance, in electrophilic additions to dienes, the solvent can affect the stability of the carbocation intermediate, thereby influencing the ratio of 1,2- to 1,4-addition products.
Temperature Control: Temperature is a crucial parameter that can dictate the kinetic versus thermodynamic control of a reaction. masterorganicchemistry.commasterorganicchemistry.com In the context of the hydrochlorination of a diene, lower temperatures often favor the kinetically controlled 1,2-addition product, while higher temperatures can lead to the thermodynamically more stable 1,4-addition product. masterorganicchemistry.commasterorganicchemistry.com Precise temperature control is therefore essential for achieving the desired regioselectivity.
Reagent Stoichiometry: The molar ratio of reactants, including the chlorinating agent, must be carefully controlled to prevent over-halogenation or other unwanted side reactions.
Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically investigate the effects of multiple variables on the reaction outcome, allowing for the rapid identification of optimal conditions.
Scale-Up Considerations:
Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that must be addressed:
Heat Transfer: Halogenation reactions can be highly exothermic. nih.gov As the reaction scale increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Effective heat management is crucial to prevent thermal runaways and ensure reaction safety. This may involve the use of jacketed reactors, cooling coils, and careful control of reagent addition rates.
Mass Transfer: In multiphase reactions, such as those involving a solid catalyst or immiscible liquids, mass transfer limitations can become significant at larger scales. Efficient mixing and agitation are essential to ensure that reactants are brought into contact effectively.
Reaction Kinetics: A thorough understanding of the reaction kinetics is vital for safe and efficient scale-up. This includes determining the reaction order, activation energy, and the rate-limiting step. This information is used to model the reaction and predict its behavior under different process conditions.
The use of continuous flow reactors is an emerging technology that can offer significant advantages for the scale-up of dienoic acid synthesis. Flow reactors provide excellent heat and mass transfer, precise control over reaction parameters, and can be more easily scaled by running the process for longer durations or by using multiple reactors in parallel.
Table 2: Comparison of Batch vs. Flow Reactors for Dienoic Acid Synthesis
| Feature | Batch Reactor | Flow Reactor |
| Heat Transfer | Can be limited, potential for hot spots | Excellent, high surface area-to-volume ratio |
| Mass Transfer | Dependent on stirring efficiency | Excellent, short diffusion distances |
| Safety | Higher risk of thermal runaway with exothermic reactions | Inherently safer due to small reaction volume at any given time |
| Scalability | Often requires re-optimization at each scale | More straightforward to scale up ("scaling out") |
| Control | Good control over temperature and reaction time | Precise control over residence time, temperature, and stoichiometry |
An article on the advanced chemical reactivity and mechanistic investigations of this compound, as structured by the requested outline, cannot be generated at this time.
Extensive searches for specific research data on the chemical reactivity of "this compound" have not yielded the detailed experimental findings necessary to populate the requested sections and subsections. While general principles for the specified reaction types (Diels-Alder cycloadditions, electrocyclic reactions, nucleophilic and electrophilic additions, esterification, amidation, anhydride (B1165640) formation, and decarboxylation) are well-established in organic chemistry, scholarly sources detailing these specific reactions for this compound are not available.
To provide a "thorough, informative, and scientifically accurate" article that strictly adheres to the provided outline, specific studies documenting the behavior of this compound with diverse reactants and under various conditions would be required. Without such dedicated research, generating content for each subsection would involve speculation based on the reactivity of analogous but different compounds, which would not meet the required standard of scientific accuracy for the specific subject of the article.
Therefore, the creation of an article with the requested detailed focus is not possible due to the absence of specific scientific literature on the advanced chemical reactivity of this compound.
Advanced Chemical Reactivity and Mechanistic Investigations of 4 Chlorohexa 2,4 Dienoic Acid
Reactions Involving the Chloro-Substituent
The chlorine atom attached to the sp²-hybridized carbon at the 4-position is a key reactive site in 4-chlorohexa-2,4-dienoic acid. Its reactivity is influenced by the electronic effects of the conjugated diene and the carboxylic acid group.
Nucleophilic Substitution Reactions at the Chlorinated Position
Vinyl chlorides, such as this compound, are generally unreactive towards traditional nucleophilic substitution reactions (SN1 and SN2). sarthaks.comdoubtnut.comdoubtnut.com This diminished reactivity can be attributed to several factors. The C-Cl bond in a vinyl chloride possesses a partial double bond character due to resonance with the adjacent π-system. sarthaks.comdoubtnut.com This strengthens the bond, making it more difficult to break.
Furthermore, the SN2 pathway is hindered by the steric repulsion between the incoming nucleophile and the π-electron cloud of the double bond. youtube.com An SN1 reaction is also unfavorable because the resulting vinyl cation is highly unstable. youtube.com The sp-hybridized carbocation that would form upon cleavage of the C-Cl bond is significantly less stable than a corresponding sp² or sp³-hybridized carbocation.
Despite this general inertness, nucleophilic substitution at the vinyl chloride position can be achieved under specific and often harsh reaction conditions, or with the use of specialized catalysts. For instance, reactions with strong nucleophiles at high temperatures or pressures might lead to substitution, although elimination reactions could be a significant competing pathway.
Table 1: Predicted Reactivity of this compound in Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile | Expected Outcome | Rationale |
|---|---|---|---|
| SN2 | Strong (e.g., RO⁻, CN⁻) | Very slow to no reaction under standard conditions. | Partial double bond character of C-Cl bond, steric hindrance from the π-system. sarthaks.comdoubtnut.comyoutube.com |
| SN1 | Weak (e.g., H₂O, ROH) | No reaction. | High instability of the resulting vinyl cation. youtube.com |
Reductive Dehalogenation Processes
Reductive dehalogenation offers a pathway to remove the chlorine atom from this compound, replacing it with a hydrogen atom. This transformation can be accomplished through various methods, including catalytic hydrogenation, dissolving metal reductions, and microbial degradation.
In a laboratory setting, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas) would be a plausible method for the reductive dehalogenation of the vinyl chloride. The reaction would likely proceed to yield hexa-2,4-dienoic acid.
Interestingly, studies on the bioremediation of chlorinated ethenes have identified microorganisms capable of reductive dehalogenation of vinyl chloride. nih.govnih.govosti.govasm.org For instance, certain anaerobic bacteria, such as some species of Dehalococcoides, can utilize vinyl chloride as an electron acceptor in their metabolic processes, converting it to ethene. nih.govasm.org While these studies focus on the simple vinyl chloride molecule, they suggest that analogous enzymatic systems could potentially dehalogenate more complex substrates like this compound in a biological context.
Table 2: Potential Methods for Reductive Dehalogenation of this compound
| Method | Reagents/Conditions | Expected Product | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Hexa-2,4-dienoic acid | May also reduce the carbon-carbon double bonds depending on the reaction conditions. |
| Dissolving Metal Reduction | Na in liquid NH₃ | Hexa-2,4-dienoic acid | A classic method for the reduction of various functional groups. |
| Microbial Dehalogenation | Anaerobic bacteria (e.g., Dehalococcoides sp.) | Hexa-2,4-dienoic acid | Based on analogy with vinyl chloride bioremediation. nih.govnih.govosti.govasm.org |
Interactions with Metal Catalysts in Cross-Coupling Reactions
The chlorine atom in this compound can serve as a leaving group in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Vinyl chlorides are known to participate in several types of cross-coupling reactions, typically requiring palladium or nickel catalysts. rsc.orgacs.orgacs.org
Common cross-coupling reactions applicable to vinyl chlorides include the Suzuki, Stille, Kumada, and Hiyama reactions. rsc.org In a typical Suzuki coupling, this compound (or its corresponding ester to avoid complications with the acidic proton) could be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 4-position. Similarly, in a Stille coupling, an organotin reagent would be used.
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. For less reactive vinyl chlorides, more active catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, may be necessary.
Table 3: Plausible Cross-Coupling Reactions for this compound Derivatives
| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron reagent (e.g., R-B(OR)₂) | Pd(PPh₃)₄, Base | 4-substituted-hexa-2,4-dienoic acid |
| Stille Coupling | Organotin reagent (e.g., R-SnBu₃) | PdCl₂(PPh₃)₂ | 4-substituted-hexa-2,4-dienoic acid |
| Kumada Coupling | Grignard reagent (e.g., R-MgBr) | Ni(dppe)Cl₂ | 4-substituted-hexa-2,4-dienoic acid |
| Hiyama Coupling | Organosilane (e.g., R-Si(OR)₃) | Pd(OAc)₂, Ligand, Activator | 4-substituted-hexa-2,4-dienoic acid |
Stereochemical Outcomes and Control in Chemical Transformations
The stereochemistry of the double bonds in this compound is a critical aspect of its chemical transformations. The starting material can exist as different geometric isomers (E/Z) at the C2-C3 and C4-C5 double bonds. The stereochemical outcome of reactions involving this compound will depend on the reaction mechanism.
In many transition metal-catalyzed cross-coupling reactions involving vinyl halides, the reaction proceeds with retention of the double bond stereochemistry. nih.gov This means that if the starting this compound has a specific (E) or (Z) configuration at the C4-C5 double bond, the product of the cross-coupling reaction is expected to retain that same configuration. This stereospecificity is a valuable feature of these reactions, allowing for the synthesis of stereochemically defined products.
For other reactions, such as additions to the diene system or reactions that proceed through intermediates with free rotation, a mixture of stereoisomers might be expected. The ability to control the stereochemical outcome is a significant goal in synthetic organic chemistry. In the context of this compound, the use of chiral catalysts or reagents could potentially induce stereoselectivity in certain transformations, leading to the preferential formation of one enantiomer or diastereomer over others. However, without specific experimental data on this substrate, discussions on stereocontrol remain speculative and would be guided by principles established for similar conjugated systems.
Spectroscopic Characterization and Structural Elucidation of 4 Chlorohexa 2,4 Dienoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule and determining the stereochemistry of its double bonds.
The ¹H NMR spectrum of 4-Chlorohexa-2,4-dienoic acid is expected to provide key information about the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronegativity of the chlorine atom and the carboxylic acid group, as well as the anisotropic effects of the double bonds.
Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The presence of the chlorine atom and the conjugated system significantly influences the chemical shifts of the olefinic carbons.
Expected ¹H NMR Spectral Data for a Stereoisomer of this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H2 | 6.8 - 7.2 | Doublet | ~15 (for E-isomer) |
| H3 | 5.9 - 6.3 | Doublet of doublets | J(H3-H2) ~15, J(H3-H5) ~1 |
| H5 | 6.5 - 6.9 | Quartet | ~7 |
| H6 (CH₃) | 1.8 - 2.1 | Doublet | ~7 |
| COOH | 10 - 12 | Singlet (broad) | - |
Expected ¹³C NMR Spectral Data for a Stereoisomer of this compound:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C1 (COOH) | 165 - 175 |
| C2 | 120 - 130 |
| C3 | 135 - 145 |
| C4 | 130 - 140 |
| C5 | 125 - 135 |
| C6 (CH₃) | 15 - 25 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the signals of H2 and H3, and between H5 and the H6 methyl protons would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the carboxylic acid and the conjugated diene system.
Carboxyl Group: A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ in the IR spectrum. The C=O stretch of the carboxylic acid will give a strong absorption band, typically in the range of 1700-1725 cm⁻¹.
C=C Bonds: The conjugated C=C stretching vibrations would appear in the 1600-1650 cm⁻¹ region. The presence of two bands in this region could indicate the asymmetric and symmetric stretching modes of the diene system.
Expected Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Carboxyl O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Carboxyl C=O | Stretch | 1700 - 1725 | Strong |
| Olefinic C=C | Stretch | 1600 - 1650 | Medium to Strong |
| Olefinic C-H | Stretch | 3000 - 3100 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
The substitution of a hydrogen atom with a chlorine atom has a noticeable effect on the vibrational spectra. The C-Cl stretching vibration itself will appear as a medium to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹. Furthermore, the electronegativity of the chlorine atom can influence the electronic distribution in the conjugated system, potentially causing slight shifts in the C=C stretching frequencies.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). The presence of the chlorine atom and the double bonds would also lead to characteristic fragmentation patterns, such as the loss of a chlorine radical or cleavage of the carbon chain.
Expected Key Fragments in the Mass Spectrum:
| m/z Value | Possible Fragment |
| [M]⁺ and [M+2]⁺ | Molecular ion |
| [M-17]⁺ | Loss of ·OH |
| [M-35]⁺ / [M-37]⁺ | Loss of ·Cl |
| [M-45]⁺ | Loss of ·COOH |
Advanced X-ray Crystallography Studies (if applicable to solid derivatives)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should a solid derivative of this compound be synthesized and crystallized, this method could provide invaluable information about its molecular structure.
The analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. For a derivative of this compound, particular points of interest would include:
Confirmation of Stereochemistry: The planarity of the conjugated diene system could be assessed, and the E/Z configuration of the double bonds could be definitively determined.
Intermolecular Interactions: The study would elucidate any intermolecular forces, such as hydrogen bonding (potentially involving the carboxylic acid groups) or halogen bonding (involving the chlorine atom), that dictate the packing of the molecules in the crystal lattice.
Conformational Analysis: The preferred conformation of the molecule in the solid state could be established.
As no specific X-ray crystallography studies on this compound or its solid derivatives have been reported, a table of crystallographic data cannot be provided.
Computational Chemistry and Theoretical Studies on 4 Chlorohexa 2,4 Dienoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying the electronic structure of molecules. mpg.de While ab initio methods are based on solving the Hartree-Fock equations, DFT focuses on the electron density to calculate the energy of a system. nih.gov These methods are used to determine optimized geometries, vibrational frequencies, and various electronic properties.
For molecules similar to 4-Chlorohexa-2,4-dienoic acid, such as other unsaturated carboxylic acids, DFT and ab initio calculations have been successfully employed to provide a detailed understanding of their structure and spectral properties. For instance, studies on oleic acid have used DFT (specifically the B3LYP functional) and Hartree-Fock (HF) methods with basis sets like 6-311G(d,p) to calculate its equilibrium geometry and vibrational frequencies, showing good agreement with experimental infrared and Raman spectra. nih.gov
A similar approach to this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent frequency calculations can confirm that the structure is a true minimum on the potential energy surface and can predict its infrared spectrum.
Table 1: Representative Calculated Properties for a Chlorinated Alkenoic Acid using DFT (Note: Data is illustrative for a similar class of compounds due to the absence of specific literature on this compound.)
| Parameter | Calculated Value | Method |
|---|---|---|
| Total Energy (Hartree) | -835.45 | B3LYP/6-31G(d) |
| Dipole Moment (Debye) | 2.15 | B3LYP/6-31G(d) |
| C=O Stretch Freq. (cm-1) | 1725 | B3LYP/6-31G(d) |
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
For conjugated systems like this compound, FMO analysis is particularly insightful. The conjugated diene and carboxylic acid moieties will significantly influence the energies and spatial distributions of the HOMO and LUMO. The chlorine atom, being electronegative, is expected to lower the energy of the molecular orbitals. Computational studies on similar conjugated molecules, like sorbic acid, have utilized FMO analysis to understand their chemical reactivity. rsc.org The HOMO is typically distributed over the π-system of the conjugated double bonds, while the LUMO is also located on this system, often with significant contributions from the carbonyl carbon of the carboxylic acid group. A smaller HOMO-LUMO gap would suggest higher reactivity. youtube.com
Table 2: Representative Frontier Molecular Orbital Energies for a Conjugated Dienoic Acid (Note: Data is illustrative for a similar class of compounds due to the absence of specific literature on this compound.)
| Molecular Orbital | Energy (eV) | Method |
|---|---|---|
| HOMO | -6.54 | DFT/B3LYP |
| LUMO | -1.21 | DFT/B3LYP |
| HOMO-LUMO Gap | 5.33 | DFT/B3LYP |
An electrostatic potential (ESP) map is a visualization of the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. ESP maps are color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). sketchfab.com50webs.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static properties of single molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The rotation around single bonds in the hexadienoic acid chain can lead to various conformers. MD simulations can determine the relative populations of these conformers and the energy barriers for their interconversion.
Furthermore, MD simulations can model the interactions of this compound with other molecules, such as solvent molecules or other solute molecules. This is particularly useful for understanding its solubility and how it might interact in a biological or chemical system. Studies on unsaturated fatty acids, which share structural similarities, have used MD simulations to investigate their behavior in lipid bilayers and their binding to proteins. spiedigitallibrary.orgplos.orgnih.govnih.gov These simulations can provide detailed information on hydrogen bonding patterns and other non-covalent interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds (focus on chemical activity, not biological/toxicological)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. nih.gov While often used for predicting biological activity, QSAR can also be applied to predict chemical reactivity. europa.eu
For a class of compounds like halogenated dienoic acids, a QSAR model could be developed to predict their reactivity in a specific chemical reaction. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, dipole moment), or topological. A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates these descriptors with the experimentally measured reactivity (e.g., reaction rate constant).
Improved QSAR models for halogenated hydrocarbons have been developed using descriptors calculated from more accurate quantum chemical methods like ab initio and DFT. nih.gov Such models can be valuable for predicting the chemical behavior of new or untested compounds in this class, saving time and resources in experimental studies.
Mechanistic Computational Investigations of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For this compound, computational methods can be used to investigate various potential reaction pathways, such as addition reactions to the double bonds, nucleophilic substitution at the carbon atom bearing the chlorine, or reactions involving the carboxylic acid group. Quantum chemical calculations can be employed to locate the transition state structures for these reactions and calculate their activation energies. nih.govrsc.org
For example, studies on the reactions of chlorine radicals with organic compounds have used high-level quantum chemical methods to investigate reaction mechanisms and calculate rate constants. acs.orgnih.gov Similarly, computational investigations into the dechlorination of chloroalkanes have utilized DFT to map out the catalytic cycle and determine turnover frequencies. rsc.orgnist.gov A similar approach for this compound could provide a detailed, step-by-step understanding of its reactivity and the factors that control it.
Environmental Degradation and Biotransformation Pathways of Halogenated Dienoic Acids
Microbial Degradation Mechanisms of Chlorinated Organic Acids
Microbial degradation is a primary mechanism for the breakdown of many chlorinated organic compounds in the environment. nih.govresearchgate.net Microorganisms have evolved a diverse range of enzymes and metabolic pathways to utilize such compounds as carbon and energy sources. nih.govnih.gov However, no studies were identified that specifically detail the microbial degradation of 4-Chlorohexa-2,4-dienoic acid. General principles suggest that its degradation would involve enzymatic attacks, but the specific pathways, intermediate products, and responsible microbial consortia remain uncharacterized in scientific literature.
Enzymatic Cleavage Pathways (e.g., Meta-Cleavage Products)
Enzymatic cleavage is a critical step in the aerobic degradation of many organic molecules. For aromatic compounds, pathways involving ring-cleavage dioxygenases, which lead to ortho- or meta-cleavage products, are well-documented. nih.govcore.ac.uk For aliphatic chlorinated acids, dehalogenases often play a crucial initial role. In the case of dienyl compounds like 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid, hydrolases are known to cleave carbon-carbon bonds. semanticscholar.orgresearchgate.net
Despite these known mechanisms for structurally related molecules, no literature was found that describes the specific enzymatic cleavage pathways, intermediates, or meta-cleavage products resulting from the microbial metabolism of this compound.
Identification and Characterization of Microbial Strains Involved in Degradation
Numerous bacterial strains capable of degrading various chlorinated compounds have been isolated and characterized. Genera such as Pseudomonas, Cupriavidus, Bacillus, and Sphingomonas are frequently cited for their ability to metabolize chlorinated pesticides and industrial chemicals like 2,4-D and 2,4-dichlorophenol. researchgate.netnih.govnih.govnih.gov
However, a search of available scientific literature did not yield any reports on the isolation or characterization of specific microbial strains capable of degrading this compound.
Genetic and Biochemical Basis of Biodegradation (e.g., Gene Cluster Identification, Enzyme Kinetics)
The genetic basis for the degradation of many chlorinated compounds is well-established, with specific gene clusters (operons) encoding the necessary catabolic enzymes. nih.govfrontiersin.org For instance, the tfd genes in Cupriavidus necator JMP134, which encode enzymes for the degradation of 2,4-D, have been extensively studied. nih.govresearchgate.net
There is currently no information available regarding the genetic and biochemical basis for the biodegradation of this compound. The specific genes, enzymes, and their kinetic properties involved in its potential degradation pathway have not been identified or reported.
Photodegradation Processes in Aqueous and Atmospheric Environments
Photodegradation, or photolysis, is an abiotic degradation process initiated by the absorption of light energy. This process can be a significant environmental fate pathway for some organic compounds, especially in aqueous systems or the atmosphere. nih.gov The presence of photosensitizing agents in the water, such as dissolved organic matter, can accelerate these reactions through the production of reactive oxygen species. researchgate.net Studies on other chlorinated compounds have shown that UV irradiation, sometimes in combination with catalysts or other oxidants like chlorine, can lead to their degradation. researchgate.netmdpi.commdpi.comglobethesis.com
No specific studies on the photodegradation rates, pathways, or products of this compound in either aqueous or atmospheric environments were found in the reviewed literature.
Chemical Degradation Pathways (e.g., Hydrolysis, Oxidation) in Abiotic Systems
Abiotic chemical degradation processes, such as hydrolysis and oxidation, can contribute to the transformation of organic pollutants in the environment. Hydrolysis involves the reaction of a compound with water, which can lead to the cleavage of bonds. Chemical oxidation, often mediated by strong oxidizing agents like hydroxyl radicals, can also break down complex organic molecules. mdpi.com
The scientific literature lacks specific data on the chemical degradation pathways of this compound. Rates of hydrolysis and oxidation under various environmental conditions (e.g., pH, temperature, presence of oxidants) have not been reported.
Modeling and Prediction of Environmental Persistence and Transformation Products
Environmental fate models are computational tools used to predict the persistence and distribution of chemicals in the environment. rsc.org These models integrate data on a chemical's physical properties and its susceptibility to various degradation processes (biotic and abiotic) to estimate its half-life in different environmental compartments like soil, water, and air. nih.govnih.govrsc.org
Due to the absence of experimental data on the microbial, photochemical, and chemical degradation of this compound, no specific environmental fate modeling or prediction of its persistence and transformation products has been published.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecular Architectures
The unique combination of functional groups in 4-chlorohexa-2,4-dienoic acid positions it as a promising, though underexplored, building block in organic synthesis. Its potential lies in the ability to undergo a variety of chemical transformations to create more complex and stereochemically defined molecules.
Precursor for Stereochemically Defined Organic Compounds
The stereochemistry of the double bonds in dienoic acids is crucial in determining the structure and properties of the resulting products. In principle, the specific isomeric form of this compound could be leveraged to produce compounds with defined three-dimensional arrangements. Halogenated dienes, in general, are valuable precursors in stereoselective synthesis. For instance, stereodefined halodienes can be synthesized and subsequently used in cross-coupling reactions to create complex polyene structures, which are key components of many natural products. This approach allows for the controlled construction of carbon-carbon bonds while maintaining the desired stereochemistry.
Building Block for Specialty Chemicals
The reactivity of the conjugated diene, the carboxylic acid, and the chloro group in this compound opens avenues for its use as a precursor to various specialty chemicals. The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, enabling further molecular elaborations. The conjugated diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds, a fundamental transformation in organic synthesis. Furthermore, the chlorine atom can be a site for nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Integration into Polymer and Materials Science Research
The presence of a polymerizable diene and a reactive functional group suggests that this compound could be a valuable monomer and modifying agent in materials science.
Monomer in the Synthesis of Functional Polymers
In principle, this compound could act as a monomer in polymerization reactions. The conjugated diene system is susceptible to radical polymerization, a common method for producing a wide variety of polymers. The incorporation of this chlorinated and carboxylated monomer into a polymer backbone would introduce both chloro and carboxylic acid functionalities along the polymer chain. These functional groups can then be used for post-polymerization modifications, allowing for the tailoring of the polymer's properties for specific applications.
Modification of Polymer Properties via Grafting or Copolymerization
Grafting and copolymerization are techniques used to modify the properties of existing polymers. This compound could potentially be used in these processes to impart new functionalities. For example, it could be grafted onto a polymer backbone, introducing reactive sites (the chlorine atom and carboxylic acid) for further chemical modifications. This could be used to alter the surface properties of materials, improve adhesion, or introduce specific chemical reactivity. Copolymerization of this compound with other monomers would result in a polymer with a unique combination of properties derived from each constituent monomer.
Development of Novel Reagents and Catalysts Derived from this compound Analogues
While direct evidence is scarce for this compound itself, the broader class of functionalized dienes and carboxylic acids serves as a foundation for the development of novel reagents and catalysts. The principles of their reactivity can be extrapolated to understand the potential of its analogues. For example, diene carboxylates are known to undergo various catalytic transformations, including hydrogenation and cross-coupling reactions, to produce a diverse range of chemical structures. The presence of a halogen in analogues of this compound could be exploited to create organometallic reagents or catalyst precursors with unique reactivity profiles.
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthesis Routes
The chemical industry is undergoing a paradigm shift, with a strong emphasis on developing environmentally benign and sustainable manufacturing processes. For a compound like 4-Chlorohexa-2,4-dienoic acid, future research will undoubtedly prioritize the development of green synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of exploration include:
Biocatalysis : Utilizing enzymes as natural catalysts for the synthesis of this compound presents a promising green alternative. chemistryjournals.net Enzymatic reactions are known for their high specificity and operation under mild conditions, which can lead to fewer byproducts and reduced energy demands. chemistryjournals.net
Microwave-Assisted Synthesis : This technique has the potential to significantly shorten reaction times and lower energy consumption compared to conventional heating methods. chemistryjournals.net Investigating microwave-assisted routes for the synthesis of this compound could lead to more efficient and higher-yielding processes. chemistryjournals.net
Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability. chemistryjournals.net Applying flow chemistry to the synthesis of this compound could result in a more streamlined and efficient production process. chemistryjournals.net
Alternative Solvents : Research into the use of greener solvents, such as supercritical carbon dioxide or water, could drastically reduce the environmental footprint of the synthesis process. chemistryjournals.net For instance, chemists in Israel have developed a method to oxidize primary alcohols to carboxylic acids using water as both the solvent and the oxygen source. chemistryworld.com
A comparison of potential green synthesis strategies is presented in the table below:
| Synthesis Strategy | Potential Advantages for this compound |
| Biocatalysis | High specificity, mild reaction conditions, reduced byproducts. chemistryjournals.net |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. chemistryjournals.net |
| Flow Chemistry | Precise control over reaction conditions, improved safety, scalability. chemistryjournals.net |
| Alternative Solvents | Reduced use of volatile and toxic organic solvents, lower environmental impact. chemistryjournals.net |
Discovery of Novel Reactivity Patterns and Synthetic Applications
The conjugated diene system in this compound is a key feature that dictates its reactivity. libretexts.orglibretexts.org Future research is expected to delve deeper into understanding and exploiting this reactivity for novel synthetic applications.
Potential areas of investigation include:
Electrophilic Addition Reactions : Conjugated dienes are known to react readily with electrophiles, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.orgpressbooks.pub A systematic study of how the chloro substituent influences the regioselectivity and stereoselectivity of these reactions could unveil new synthetic pathways.
Transition Metal-Catalyzed Reactions : The unique electronic properties of dienes make them excellent substrates for a wide range of transition metal-catalyzed transformations. nih.gov Exploring the use of this compound in such reactions could lead to the development of novel methodologies for constructing complex molecules. nih.gov
Cycloaddition Reactions : The diene motif is a classic participant in cycloaddition reactions, such as the Diels-Alder reaction. Investigating the reactivity of this compound as a diene component could open up avenues for the synthesis of novel cyclic and polycyclic compounds.
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, the application of advanced analytical techniques for real-time monitoring is crucial.
Future research in this area could involve:
In-Situ Spectroscopy : Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time tracking of reactant consumption and product formation without the need for sample extraction. mt.comspectroscopyonline.commdpi.com This can provide invaluable insights into reaction intermediates and kinetics. spectroscopyonline.com
Imaging Techniques : The use of digital cameras and computer vision algorithms can enable automated, real-time monitoring of chemical reactions. beilstein-journals.org High-speed cameras, for instance, can provide visual data on reactions occurring in microdroplets or flow systems. beilstein-journals.org
Mass Spectrometry : Direct Analysis in Real Time (DART) mass spectrometry is a powerful tool for the direct and quantitative monitoring of heterogeneous organic reactions, overcoming challenges like light scattering that can affect spectroscopic methods. nih.gov
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry and Materials Design
For this compound, AI and ML could be leveraged to:
Predict Reactivity and Properties : Machine learning models can be trained on large datasets of halogen-containing compounds to predict properties such as reactivity, halogen bond strength, and even glass transition temperatures. fnasjournals.comnih.govresearchgate.net
Design Novel Synthetic Routes : AI-driven retrosynthesis tools can analyze vast reaction networks to identify optimal and novel synthetic pathways, potentially uncovering more efficient and sustainable routes to this compound and its derivatives. pharmafeatures.comresearchgate.netcas.org
Optimize Reaction Conditions : AI algorithms can be used to optimize reaction parameters in real time, maximizing yields and minimizing the formation of side products. pharmafeatures.com
The potential impact of AI and ML in the study of this compound is summarized below:
| Application of AI/ML | Potential Outcome |
| Property Prediction | Faster screening of potential applications and understanding of chemical behavior. fnasjournals.comnih.gov |
| Synthetic Route Design | Discovery of more efficient, cost-effective, and sustainable synthesis methods. pharmafeatures.comasiaresearchnews.com |
| Reaction Optimization | Increased reaction yields and purity of the final product. researchgate.net |
Exploration of Metabolites and Environmental Breakdown Products for Further Chemical Utility
Understanding the environmental fate of this compound is crucial, and the study of its metabolites and breakdown products could reveal new compounds with potential chemical utility. Many chlorinated organic compounds are known to be recalcitrant to biodegradation, but microorganisms have evolved pathways to break them down. nih.govnih.govnaturvardsverket.se
Future research directions in this domain include:
Metabolomics Studies : Applying metabolomics can help identify the intermediates and end-products of cellular processes when organisms are exposed to this compound. nih.govcdnsciencepub.com This can elucidate the biochemical pathways involved in its degradation.
Biodegradation Pathways : Investigating the microbial degradation of this compound could lead to the discovery of novel enzymes and metabolic pathways. researchgate.netnih.govresearchgate.net The degradation of halogenated compounds often involves the elimination of the halogen group, followed by the breakdown of the non-halogenated product. slideshare.netslideshare.net
Identification of Useful Byproducts : The metabolites and breakdown products of this compound may themselves be valuable chemical entities. digitellinc.com Plants, for example, produce a vast array of secondary metabolites with diverse biological activities. youtube.com
Comparative Studies with Other Halogenated and Non-Halogenated Dienoic Acids
To fully appreciate the unique properties of this compound, comparative studies with structurally similar compounds are essential.
Future research should focus on:
Physicochemical Properties : A systematic comparison of properties such as acidity, solubility, and boiling points between this compound and its non-halogenated counterpart, as well as analogs with different halogen substituents (e.g., fluorine, bromine, iodine), would provide valuable structure-property relationship data. libretexts.orglibretexts.orgmsu.educhemguide.co.uk The presence and position of a halogen can significantly influence a carboxylic acid's acidity through inductive effects. libretexts.orgmsu.edu
Reactivity Profiles : Comparing the reactivity of these compounds in key chemical transformations would highlight the electronic and steric effects of the halogen substituent.
Biological Activity : A comparative assessment of the biological activities of these dienoic acids could reveal structure-activity relationships and guide the design of new functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
